molecular formula C8H6F5NO3S B13523966 2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide

2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13523966
M. Wt: 291.20 g/mol
InChI Key: CSFMMPKOKGAROW-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of difluoromethoxy, trifluoromethyl, and benzenesulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Fluorination: Introduction of difluoromethoxy and trifluoromethyl groups.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and fluorinating agents like diethylaminosulfur trifluoride for fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing effects of the trifluoromethyl and sulfonamide groups.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The aromatic ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which 2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl and difluoromethoxy groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylbenzenesulfonamide: Lacks the difluoromethoxy group, which may affect its reactivity and binding properties.

    2-Difluoromethoxybenzenesulfonamide: Lacks the trifluoromethyl group, potentially altering its electronic properties and applications.

Uniqueness

2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance its utility in various chemical reactions and applications, making it a valuable compound in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C8H6F5NO3S

Molecular Weight

291.20 g/mol

IUPAC Name

2-(difluoromethoxy)-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H6F5NO3S/c9-7(10)17-5-2-1-4(8(11,12)13)3-6(5)18(14,15)16/h1-3,7H,(H2,14,15,16)

InChI Key

CSFMMPKOKGAROW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)OC(F)F

Origin of Product

United States

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